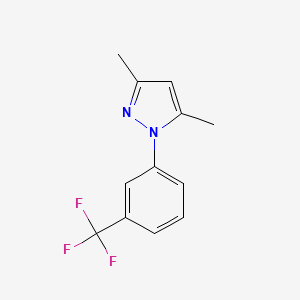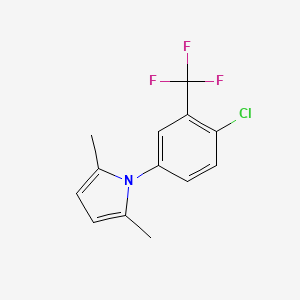![molecular formula C13H13N3O2 B6352655 2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline CAS No. 1154362-43-2](/img/structure/B6352655.png)
2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline is an organic compound that belongs to the class of nitroanilines. This compound features a nitro group (-NO2) attached to an aniline ring, which is further substituted with a pyridin-2-yl ethyl group. The presence of both nitro and pyridine functionalities makes this compound interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like collagen prolyl-4-hydroxylase and Sterol 14-alpha demethylase . These enzymes play crucial roles in collagen biosynthesis and sterol biosynthesis respectively.
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins .
Biochemical Pathways
Similar compounds have been found to inhibit the activity of enzymes involved in collagen biosynthesis and sterol biosynthesis . This suggests that 2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline might affect these pathways and their downstream effects.
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys . These properties can impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to inhibit the activity of enzymes involved in collagen biosynthesis and sterol biosynthesis . This suggests that this compound might have similar effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For instance, the activity of similar compounds has been found to be optimal at certain temperatures and pH levels . Additionally, the presence of other molecules can affect the compound’s interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline typically involves the reaction of 2-nitroaniline with a pyridin-2-yl ethyl halide under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Reduction: 2-Amino-N-[1-(pyridin-2-yl)ethyl]aniline.
Oxidation: Various oxidized derivatives depending on the conditions.
Substitution: Substituted nitroanilines with different functional groups.
Scientific Research Applications
2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Nitroaniline: Lacks the pyridin-2-yl ethyl group, making it less versatile in terms of chemical reactivity and biological activity.
N-(Pyridin-2-yl)aniline: Lacks the nitro group, which reduces its potential for bioreduction and subsequent biological effects.
2-Nitro-N-phenylethylamine: Similar structure but with a phenyl group instead of a pyridin-2-yl group, leading to different chemical and biological properties.
Uniqueness
2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline is unique due to the presence of both nitro and pyridine functionalities, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-nitro-N-(1-pyridin-2-ylethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-10(11-6-4-5-9-14-11)15-12-7-2-3-8-13(12)16(17)18/h2-10,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOBCIWWXZVAQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-methyl-3-{[3-(morpholin-4-yl)propyl]amino}propanoate](/img/structure/B6352578.png)
![methyl 2-methyl-3-{[(pyridin-2-yl)methyl]amino}propanoate](/img/structure/B6352582.png)
![Methyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6352587.png)
![Methyl 3-[(2-methoxyethyl)amino]-2-methylpropanoate](/img/structure/B6352589.png)
![Methyl 3-[(butan-2-yl)amino]-2-methylpropanoate](/img/structure/B6352594.png)
![methyl 3-{[(furan-2-yl)methyl]amino}-2-methylpropanoate](/img/structure/B6352600.png)
![methyl 2-methyl-3-{[(thiophen-2-yl)methyl]amino}propanoate](/img/structure/B6352602.png)
![Methyl 2-methyl-3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B6352606.png)
![Methyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6352619.png)
![Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}-2-methylpropanoate](/img/structure/B6352630.png)




